3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid
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Overview
Description
“3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid” is a chemical compound with the molecular formula C16H21N2O5S . It has an average mass of 353.414 Da and a monoisotopic mass of 353.117676 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N2O5S/c1-4-14(19)18-8-7-11-9-12(5-6-13(11)18)24(22,23)17-15(10(2)3)16(20)21/h5-6,9-10,15,17H,4,7-8H2,1-3H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H21N2O5S . It has an average mass of 353.414 Da and a monoisotopic mass of 353.117676 Da . More detailed physical and chemical properties such as melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Proteomics Research
- Application : Researchers utilize this compound as a tool to study protein modifications, post-translational changes, and protein-protein interactions. Its chemical properties make it suitable for mass spectrometry-based proteomics experiments .
Anti-HIV-1 Activity
- Application : Researchers have explored the molecular docking of indole derivatives as potential inhibitors of HIV-1. While further studies are needed, these compounds hold promise in the fight against HIV .
Drug Development
- Application : Researchers investigate its pharmacological properties, including potential interactions with cellular targets. It may serve as a lead compound for designing novel drugs .
Metabolic Pathways and Signaling
- Application : Researchers study how 3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid affects metabolic enzymes, receptors, and signaling pathways. Insights gained can inform therapeutic strategies .
Chemical Biology
- Application : Researchers use this compound to probe cellular processes, identify binding partners, and elucidate molecular mechanisms. It contributes to our understanding of cellular function .
Structural Biology
- Application : Researchers may use 3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid in X-ray crystallography or NMR spectroscopy studies to reveal its atomic arrangement. Such insights aid in drug design and protein engineering .
Safety and Hazards
properties
IUPAC Name |
3-methyl-2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-4-14(19)18-8-7-11-9-12(5-6-13(11)18)24(22,23)17-15(10(2)3)16(20)21/h5-6,9-10,15,17H,4,7-8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZIGABWPZVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid |
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